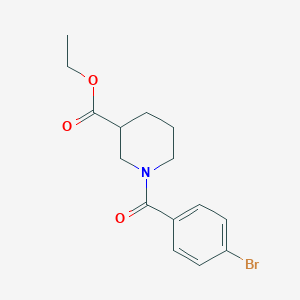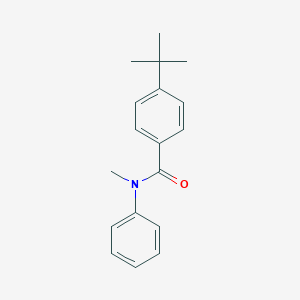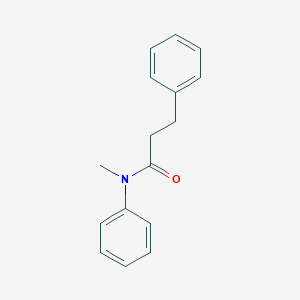
2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole, also known as PBTZ169, is a benzothiazole derivative that has been extensively studied for its potential use in the treatment of tuberculosis. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis, and has therefore garnered significant attention from the scientific community. In
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole involves the inhibition of the enzyme DprE1, which is essential for the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting this enzyme, 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole prevents the growth and replication of the bacterium.
Biochemical and Physiological Effects:
2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole has been shown to have low toxicity and high selectivity for Mycobacterium tuberculosis, making it a promising candidate for the development of new drugs for the treatment of tuberculosis. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications for other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole in lab experiments is its high selectivity for Mycobacterium tuberculosis, which allows for more accurate testing of its efficacy. However, one limitation is the multi-step synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole. One area of focus is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of focus is the development of new drugs based on the structure of 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole for the treatment of tuberculosis and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-aminobenzothiazole with propargyl bromide to form 2-(prop-2-yn-1-yl)benzothiazole. This intermediate is then reacted with thiourea to form 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole. The final product is then purified through a series of steps, including recrystallization and column chromatography.
Scientific Research Applications
2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, making it a potential candidate for the development of new drugs for the treatment of tuberculosis. It has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
properties
CAS RN |
42477-59-8 |
|---|---|
Product Name |
2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole |
Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2 |
InChI Key |
MAHVSOABEFGAAH-UHFFFAOYSA-N |
SMILES |
C#CCSC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2S1 |
Other CAS RN |
42477-59-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



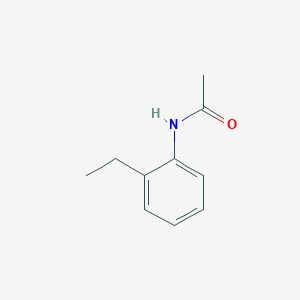
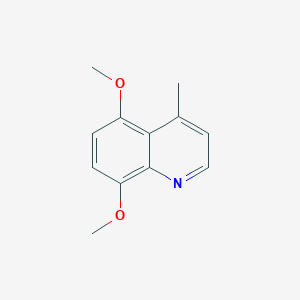
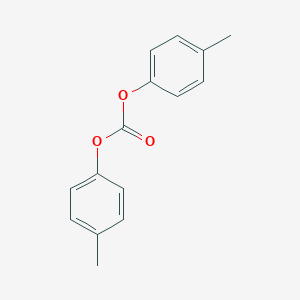
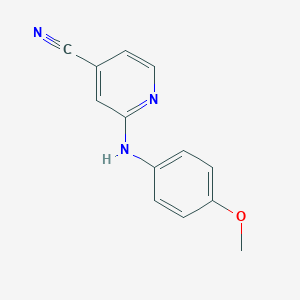
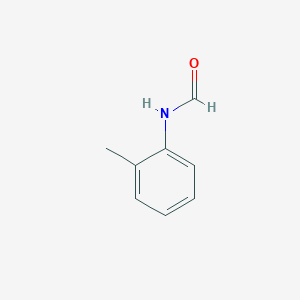

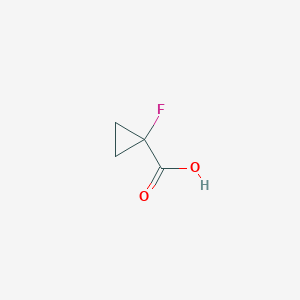

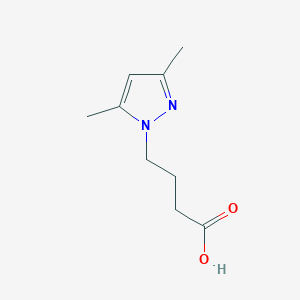
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
